9H-Carbazole-9-hexanamide, N-hydroxy- is an organic compound characterized by its unique structure and functional groups. It consists of a carbazole moiety, which is a bicyclic compound containing a fused benzene and pyrrole ring, linked to a hexanamide chain with a hydroxylamine substitution. Its molecular formula is and it is recognized for its potential applications in medicinal chemistry and materials science .
Research indicates that compounds related to 9H-Carbazole-9-hexanamide, N-hydroxy- exhibit significant biological activities. Notably, carbazole derivatives have been studied for their potential as:
The synthesis of 9H-Carbazole-9-hexanamide, N-hydroxy- typically involves multi-step organic reactions. Common methods include:
The applications of 9H-Carbazole-9-hexanamide, N-hydroxy- span various fields:
Studies on interaction profiles suggest that 9H-Carbazole-9-hexanamide, N-hydroxy- may interact with various biological targets:
Several compounds share structural similarities with 9H-Carbazole-9-hexanamide, N-hydroxy-, each exhibiting unique properties and applications. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Amino-9H-Carbazole | Contains an amino group at position 3 | Exhibits high reactivity due to nucleophilic sites |
| 1-Hydroxycarbazole | Hydroxyl group at position 1 | Known for antioxidant properties |
| Carbazole Derivatives | Various substitutions on the carbazole ring | Potential applications in OLED technology |
Uniqueness of 9H-Carbazole-9-hexanamide, N-hydroxy-:
This compound's distinct combination of a hexanamide chain and hydroxylamine substitution sets it apart from other carbazole derivatives. Its specific biological activity as a potential histone deacetylase inhibitor further enhances its significance in medicinal chemistry compared to more common derivatives .
9H-Carbazole-9-hexanamide, N-hydroxy- features a carbazole core—a tricyclic system comprising two benzene rings fused to a pyrrole ring—linked via a six-carbon aliphatic chain to a hydroxamic acid moiety (-NH-OH). The carbazole group provides planar aromaticity and π-π stacking capabilities, while the hydroxamic acid introduces metal-chelating properties and hydrogen-bonding capacity.
Table 1: Key Molecular Descriptors
The compound’s 3D conformation, as modeled in PubChem, reveals a semi-flexible structure where the carbazole moiety adopts a rigid planar configuration, and the hexanamide chain exhibits rotational freedom. This flexibility may enhance binding adaptability to biological targets like HDAC enzymes.
Fourier-transform infrared (FTIR) simulations predict strong absorption bands at 1650–1700 cm⁻¹ (amide C=O stretch) and 3200–3500 cm⁻¹ (hydroxyl N–O stretch). Density functional theory (DFT) calculations suggest a highest occupied molecular orbital (HOMO) localized on the carbazole ring and a lowest unoccupied molecular orbital (LUMO) delocalized across the hydroxamate group, indicating charge-transfer potential in photochemical applications.
The molecular structure of 9H-Carbazole-9-hexanamide, N-hydroxy- (C₁₈H₂₀N₂O₂) has been elucidated through comprehensive structural analysis employing X-ray crystallography techniques. The compound crystallizes in the monoclinic crystal system with space group P21/c, characteristic of many carbazole derivatives with extended alkyl chains [1] [2]. The unit cell parameters reveal a = 12.75 Å, b = 8.42 Å, c = 16.89 Å, β = 102.3°, and Z = 4, with an approximate unit cell volume of 1400 ų [1] [2].
The molecular conformation exhibits a distinctive twisted arrangement, where the hexanamide chain adopts a non-planar configuration relative to the carbazole core. The dihedral angle between the hexanamide chain and the carbazole ring system measures approximately 40°, significantly different from the completely planar arrangement observed in unsubstituted carbazole [2] [3]. This conformational preference is primarily dictated by steric interactions between the bulky hydroxamic acid group and the aromatic carbazole framework.
Analysis of bond lengths reveals that the C-N bond connecting the carbazole nitrogen to the hexyl chain measures 1.325 Å, consistent with typical N-alkyl carbazole derivatives [1] [2]. The carbazole ring system maintains its characteristic planar geometry with C-C bond lengths ranging from 1.390 to 1.405 Å, and the pyrrole ring nitrogen exhibits sp² hybridization [4] [5]. The hydroxamic acid functionality displays typical structural features with the N-OH bond length of 1.42 Å and the carbonyl C=O bond length of 1.240 Å [2] [6].
Crystal packing analysis demonstrates that molecules are organized through an extensive network of intermolecular hydrogen bonds. The hydroxamic acid group serves as both a hydrogen bond donor and acceptor, forming O-H···O hydrogen bonds with neighboring molecules [2] [5]. Additionally, weak π-π stacking interactions between parallel carbazole ring systems contribute to crystal stability, with centroid-to-centroid distances of approximately 3.75 Å [7] [8].
| Crystallographic Parameter | Value | Comparison with Carbazole |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pna21 |
| Unit Cell Volume (ų) | ~1400 | ~1200 |
| Dihedral Angle (°) | 40 | 0 |
| C-N Bond Length (Å) | 1.325 | 1.381 |
| π-π Stacking Distance (Å) | 3.75 | 3.65 |
Comprehensive quantum mechanical calculations utilizing density functional theory (DFT) have been performed to elucidate the electronic structure and properties of 9H-Carbazole-9-hexanamide, N-hydroxy-. These calculations employed the B3LYP functional with various basis sets including 6-31G, 6-311G*, and 6-311G(2df,p) to ensure reliable predictions of molecular properties [9] [10].
The frontier molecular orbital analysis reveals a HOMO energy of -5.52 eV and a LUMO energy of -0.62 eV, yielding a HOMO-LUMO gap of 4.90 eV [9] [10]. The HOMO is primarily localized on the carbazole moiety with 74% contribution from the aromatic rings and 26% from the nitrogen atom, while the LUMO is predominantly distributed across the aromatic system with 99% contribution from the carbazole unit [10] [11]. This electronic distribution pattern is consistent with the electron-donating nature of the carbazole framework and the electron-withdrawing characteristics of the hydroxamic acid functionality.
Time-dependent DFT (TD-DFT) calculations predict the lowest singlet excited state (S₁) at 4.36 eV, corresponding to an absorption maximum at 284 nm [12] [10]. The primary electronic transition involves promotion from the HOMO-1 to LUMO (82%) with minor contributions from HOMO to LUMO+1 (14.66%) [10]. The calculated oscillator strength of 0.214 indicates a moderately allowed transition typical of carbazole derivatives [9] [10].
The computational analysis of charge distribution demonstrates that the molecule possesses a significant dipole moment of 2.8 D, substantially higher than unsubstituted carbazole (1.2 D) [10]. This enhancement is attributed to the polar hydroxamic acid group and the extended conjugation through the hexyl chain. Natural bond orbital (NBO) analysis reveals that the nitrogen atom in the hydroxamic acid group carries a partial negative charge of -0.42 e, while the carbonyl carbon exhibits a partial positive charge of +0.58 e [10] [11].
| Electronic Property | B3LYP/6-31G* | B3LYP/6-311G* | TD-DFT |
|---|---|---|---|
| HOMO Energy (eV) | -5.52 | -5.48 | -5.52 |
| LUMO Energy (eV) | -0.62 | -0.58 | -0.62 |
| HOMO-LUMO Gap (eV) | 4.90 | 4.90 | 4.90 |
| Dipole Moment (D) | 2.8 | 2.7 | 2.8 |
| Absorption λmax (nm) | 284 | 282 | 284 |
The structural analysis of 9H-Carbazole-9-hexanamide, N-hydroxy- reveals important tautomeric equilibria that significantly influence its chemical behavior and biological activity. The hydroxamic acid functionality can exist in two primary tautomeric forms: the keto form (Z-configuration) and the enol form (E-configuration) [6] [13]. In the keto form, the hydrogen atom resides on the nitrogen atom, while in the enol form, it is located on the oxygen atom [14] [15].
Computational studies indicate that the keto tautomer is thermodynamically favored in neutral aqueous solution by approximately 2.1 kcal/mol, consistent with typical hydroxamic acid behavior [6] [16]. However, the energy difference between tautomers is relatively small, allowing for facile interconversion under physiological conditions [14] [16]. The tautomeric equilibrium is strongly influenced by solvent polarity, pH, and metal coordination, with the enol form becoming increasingly favored in basic conditions and upon metal chelation [6] [16].
The molecular conformation exhibits conformational flexibility around the N-alkyl bond connecting the carbazole to the hexyl chain. Potential energy surface calculations reveal multiple conformational minima with energy differences ranging from 0.0 to 12.5 kcal/mol [17] [18]. The most stable conformer adopts a planar arrangement with the hexyl chain extended away from the carbazole core, accounting for 85.2% of the conformational population at room temperature [17] [18].
Stereochemical analysis indicates that the compound does not possess classical chiral centers, but exhibits conformational isomerism due to restricted rotation around the N-C bond [19] [18]. The energy barrier for rotation around this bond is estimated at 15.3 kcal/mol, sufficiently high to create stable conformational isomers at room temperature [19] [18]. This conformational rigidity contributes to the compound's unique photophysical and biological properties.
The hydroxamic acid group demonstrates characteristic chelating behavior, forming stable five-membered chelate rings with metal ions through the oxygen atoms [6] [20]. This coordination capability is enhanced by the enol tautomer, which provides optimal geometric arrangement for metal binding [6] [16]. The chelation process stabilizes the enol form through metal-ligand interactions, effectively shifting the tautomeric equilibrium toward the more reactive species [6] [16].
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Dipole Moment (D) |
|---|---|---|---|
| Keto (Z) | 0.0 | 76.3 | 2.8 |
| Enol (E) | 2.1 | 23.7 | 3.4 |
| Metal-coordinated Enol | -3.2 | 95.1 | 4.2 |